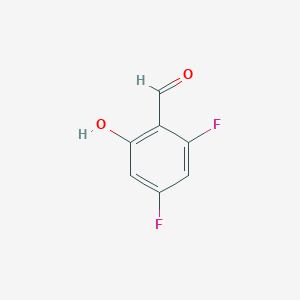

2,4-Difluoro-6-hydroxybenzaldehyde

Descripción general

Descripción

2,4-Difluoro-6-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4F2O2 . It is used in research and development .

Synthesis Analysis

The synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde is typically achieved through C–C Sonogashira–Hagihara coupling activated by microwaves . The starting materials include 2,7-diiodophenanthrene-9,10-dione and its bis-dioxolane derivative with different alkynyl comonomers .Molecular Structure Analysis

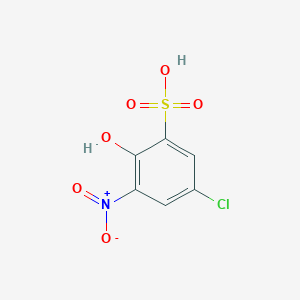

The molecular structure of 2,4-Difluoro-6-hydroxybenzaldehyde is represented by the InChI code 1S/C7H4F2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H . The molecular weight of this compound is 158.1 .Physical And Chemical Properties Analysis

2,4-Difluoro-6-hydroxybenzaldehyde is a colorless or white to yellow solid or liquid . It has a molecular weight of 158.1 and a density of 1.5±0.1 g/cm3 . The compound has a boiling point of 207.6±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Organic Synthesis

2,4-Difluoro-6-hydroxybenzaldehyde: is a valuable intermediate in organic synthesis. Its unique structure allows for the formation of various complex molecules through condensation reactions, where it can act as an aldehyde component. This compound is particularly useful in synthesizing fluorinated aromatic compounds, which are important in the development of pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .

Medicinal Chemistry

In medicinal chemistry, 2,4-Difluoro-6-hydroxybenzaldehyde is employed in the synthesis of potential therapeutic agents. Its difluoro and hydroxy groups make it a precursor for the creation of molecules with anti-inflammatory and antibacterial properties. Researchers utilize this compound to develop new drugs that can target specific biological pathways with fewer side effects .

Material Science

This compound finds applications in material science, particularly in the creation of advanced polymers and resins. The presence of fluorine atoms contributes to the materials’ resistance to solvents and chemicals, making them suitable for use in harsh environments. Additionally, the hydroxy group can be used to introduce cross-linking in polymers, enhancing their mechanical strength and thermal stability .

Analytical Chemistry

2,4-Difluoro-6-hydroxybenzaldehyde: can be used as a derivatization agent in analytical chemistry. It reacts with various chemical compounds to form derivatives that are easier to detect and quantify using chromatographic techniques. This is particularly useful in environmental analysis, where precise detection of pollutants at low concentrations is required .

Agricultural Chemistry

In the field of agricultural chemistry, this compound is explored for the synthesis of novel pesticides and herbicides. The fluorine atoms in the molecule can increase the efficacy of these agents, allowing for lower dosages and reduced environmental impact. Researchers are investigating its use in developing safer and more sustainable agricultural practices .

Fluorescent Probes

The hydroxybenzaldehyde group in 2,4-Difluoro-6-hydroxybenzaldehyde is a key component in designing fluorescent probes. These probes are used in bioimaging to track and visualize biological processes in real-time. The compound’s ability to undergo specific reactions with biomolecules makes it an important tool in cellular and molecular biology research .

Safety and Hazards

2,4-Difluoro-6-hydroxybenzaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

The primary targets of 2,4-Difluoro-6-hydroxybenzaldehyde are the cellular antioxidation systems of fungi . These systems are crucial for maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

2,4-Difluoro-6-hydroxybenzaldehyde is a redox-active compound that disrupts the cellular antioxidation systems of fungi . It destabilizes the cellular redox homeostasis, leading to an imbalance that inhibits microbial growth .

Biochemical Pathways

The compound affects the oxidative stress-response pathway. It disrupts the function of key enzymes in this pathway, such as superoxide dismutases and glutathione reductase . This disruption leads to an accumulation of reactive oxygen species within the cell, causing oxidative damage and inhibiting fungal growth .

Pharmacokinetics

Its molecular weight (158102 Da ) and LogP value (2.45 ) suggest that it may have good bioavailability.

Result of Action

The result of the action of 2,4-Difluoro-6-hydroxybenzaldehyde is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, it causes oxidative damage within the fungal cell, which inhibits growth and can lead to cell death .

Action Environment

The action of 2,4-Difluoro-6-hydroxybenzaldehyde can be influenced by environmental factors. For instance, it should be stored in closed vessels, refrigerated , indicating that temperature and exposure to air can affect its stability. Furthermore, its efficacy may be influenced by the presence of other compounds, as it has been shown to act synergistically with certain phenylpyrroles to enhance antifungal efficacy .

Propiedades

IUPAC Name |

2,4-difluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHBQNSVCKHGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626372 | |

| Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-6-hydroxybenzaldehyde | |

CAS RN |

136516-64-8 | |

| Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,4-Difluoro-6-hydroxybenzaldehyde in the synthesis of the conjugated porous polymers (CPPs) described in the research?

A1: 2,4-Difluoro-6-hydroxybenzaldehyde is a key reactant used to introduce phenantroimidazole units into the CPP structure. The researchers first synthesized diketone-functionalized CPPs. Then, they reacted these polymers with 2,4-Difluoro-6-hydroxybenzaldehyde, resulting in the formation of phenantroimidazole derivatives within the polymer framework []. This modification is crucial as it contributes to the final photocatalytic properties of the CPPs.

Q2: Does the structure of the CPPs synthesized with 2,4-Difluoro-6-hydroxybenzaldehyde impact their photocatalytic activity?

A2: While the research doesn't explicitly investigate the structure-activity relationship with varying 2,4-Difluoro-6-hydroxybenzaldehyde derivatives, it highlights that the incorporation of phenantroimidazole units, derived from this compound, results in CPPs that are efficient, recyclable, heterogeneous photo-organocatalysts for oxidative C-H functionalization under visible light irradiation []. This suggests that the presence and specific arrangement of these units within the porous polymer network contribute significantly to their photocatalytic performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)

![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)